N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is an organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds like coumarin-3-carboxamide analogues have been evaluated for their ability to inhibit pancreatic lipase (pl) .
Mode of Action
It’s worth noting that similar compounds have shown potential inhibitory activity against pancreatic lipase .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the function of pancreatic lipase, an enzyme that plays a crucial role in the digestion and absorption of dietary fats .
Result of Action
Similar compounds have shown potential inhibitory activity against pancreatic lipase, which could lead to decreased fat absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step organic synthesis process. One common method involves the reaction of 4-[(methylcarbamoyl)methyl]aniline with 2-oxo-2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a simpler structure but similar biological activities.
Warfarin: A well-known anticoagulant that is also a coumarin derivative.
Dicoumarol: Another anticoagulant with a structure similar to warfarin.
Uniqueness
N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-20-17(22)10-12-6-8-14(9-7-12)21-18(23)15-11-13-4-2-3-5-16(13)25-19(15)24/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSNRFOKCPJVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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